molecular formula C16H16N6S2 B15281763 isopropyl [6-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide

isopropyl [6-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide

Cat. No.: B15281763
M. Wt: 356.5 g/mol
InChI Key: RXQXCVBEULSKGS-UHFFFAOYSA-N
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Description

Isopropyl [6-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a complex heterocyclic compound It features a unique structure that combines several heterocyclic rings, including pyrazole, triazole, and thiadiazole, making it a subject of interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl [6-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves multi-step reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the triazole and thiadiazole rings. Common reagents used in these reactions include hydrazine derivatives, acetylacetone, and various sulfur-containing compounds. The reaction conditions often involve cyclocondensation reactions under reflux with appropriate catalysts to facilitate ring closure and formation of the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and improve scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, could be explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Isopropyl [6-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings, potentially altering the compound’s biological activity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of isopropyl [6-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide likely involves interactions with various molecular targets, including enzymes and receptors. The compound’s heterocyclic rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, potentially modulating their activity. Specific pathways and targets would depend on the biological context and the specific functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl [6-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is unique due to the combination of these three heterocyclic rings in a single molecule.

Properties

Molecular Formula

C16H16N6S2

Molecular Weight

356.5 g/mol

IUPAC Name

6-(3-phenyl-1H-pyrazol-5-yl)-3-(propan-2-ylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H16N6S2/c1-10(2)23-9-14-19-20-16-22(14)21-15(24-16)13-8-12(17-18-13)11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3,(H,17,18)

InChI Key

RXQXCVBEULSKGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCC1=NN=C2N1N=C(S2)C3=CC(=NN3)C4=CC=CC=C4

Origin of Product

United States

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